molecular formula C19H14ClFN2OS2 B2866244 3-(4-chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687564-60-9

3-(4-chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2866244
CAS No.: 687564-60-9
M. Wt: 404.9
InChI Key: CGXFLBUIVUNCFJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H14ClFN2OS2 and its molecular weight is 404.9. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antibacterial and antifungal activities. For instance, a study synthesized new thieno[2,3-d]pyrimidin-4(3H)-one derivatives and tested their antibacterial and antifungal efficacy against various strains of bacteria and fungi, including Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Some compounds showed higher antifungal activity than fluconazole against Candida species, while others demonstrated better antibacterial activity than their counterparts (Kahveci et al., 2020).

Nuclear Magnetic Resonance (NMR) Studies

The compound and its derivatives have been subjects of nuclear magnetic resonance (NMR) studies to understand their molecular structures better. One such study explored the through-space H–F coupling over seven bonds in bicyclic thiophene derivatives, providing insights into the structural dynamics of these compounds (Hirohashi et al., 1975).

Central Nervous System Depressant Activity

Derivatives of 3-(4-chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their potential central nervous system depressant activity. Some synthesized compounds exhibited marked sedative action, highlighting their potential for further pharmacological exploration (Manjunath et al., 1997).

Crystal Structure Analysis

The crystal structure of compounds related to this compound has been determined to understand their molecular configuration and interaction potentials better. Such studies are crucial for designing compounds with enhanced biological activities (Kang et al., 2015).

Larvicidal Activity

Research into pyrimidine derivatives linked with morpholinophenyl groups has demonstrated significant larvicidal activity against various larvae, suggesting potential applications in pest control and environmental management. The presence of specific electron-withdrawing groups significantly enhanced the compounds' activity (Gorle et al., 2016).

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2OS2/c20-13-4-6-15(7-5-13)23-18(24)17-16(8-9-25-17)22-19(23)26-11-12-2-1-3-14(21)10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXFLBUIVUNCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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